molecular formula C9H10Cl2N2O2 B5978467 2-(2,6-Dichlorophenoxy)propanehydrazide CAS No. 588677-36-5

2-(2,6-Dichlorophenoxy)propanehydrazide

Cat. No.: B5978467
CAS No.: 588677-36-5
M. Wt: 249.09 g/mol
InChI Key: CIGYKZDNSRTXJJ-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenoxy)propanehydrazide is a chemical compound with the molecular formula C9H10Cl2N2O and is of significant interest in agricultural chemical research . This compound serves as a versatile synthetic intermediate, particularly as a key precursor in the design and synthesis of novel N,N'-diacylhydrazine derivatives . While specific bioactivity data for this isomer is limited in the public domain, research on its close structural analogs, such as those featuring 2,4-dichlorophenoxy moieties, has demonstrated a promising range of biological activities . These related compounds have shown excellent herbicidal efficacy against various dicotyledonous and monocotyledonous weeds, in addition to exhibiting potent plant growth regulatory activities by inhibiting radicle growth, as well as fungicidal properties against pathogens like Colletotrichum orbiculare and Sclerotinia sclerotiorum . The 2,6-dichlorophenoxy substitution pattern is a notable structural feature that is often explored to modulate the steric and electronic properties of a molecule, thereby influencing its interaction with biological targets. The hydrazide functional group is a crucial reactivity site, enabling the construction of more complex molecules with potential biological functions through condensation and other synthetic transformations . Researchers can utilize this compound to develop new active ingredients and study structure-activity relationships (SAR), potentially contributing to the creation of novel crop protection agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,6-dichlorophenoxy)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-6(10)3-2-4-7(8)11/h2-5H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGYKZDNSRTXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244870
Record name 2-(2,6-Dichlorophenoxy)propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588677-36-5
Record name 2-(2,6-Dichlorophenoxy)propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588677-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dichlorophenoxy)propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(2,6-Dichlorophenoxy)propanehydrazide typically involves the reaction of 2,6-dichlorophenol with 2-bromo-1-chloropropane to form 2-(2,6-dichlorophenoxy)propane. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

2-(2,6-Dichlorophenoxy)propanehydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,6-Dichlorophenoxy)propanehydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substitution Patterns

Key structural analogs include:

  • 2-(2,4-Dichlorophenoxy)propanehydrazide: Features chlorine atoms at the 2- and 4-positions of the phenoxy ring. Reported to exhibit herbicidal activity with a melting point (mp) of 245–246°C and high synthetic yield (96%) under optimized microwave conditions .
  • [2-(2,6-Dichlorophenoxy)ethyl]hydrazine: Ethyl backbone instead of propanehydrazide; linked to antihypertensive applications (e.g., Guanoclor) .

Physicochemical Properties

  • Melting Points: 2,4-dichloro analogs exhibit higher melting points (~245°C) compared to non-chlorinated hydrazides, likely due to enhanced crystallinity from Cl substituents .
  • Spectroscopic Data :
    • 1H-NMR : Propanehydrazide protons resonate at δ 1.46 (CH3) and 4.80 (Me-CH-OAr) in DMSO-d6 .
    • ESI-MS : Molecular ion peaks at m/z 465 [M−H]⁻ for 2,4-dichloro derivatives .

Toxicity and Handling

  • Chlorinated phenoxy compounds: General precautions include avoiding inhalation, skin contact, and dry sweeping (use wet methods for cleanup) .
  • Data gaps : Specific toxicity profiles for 2,6-dichloro propanehydrazide remain uncharacterized, warranting further study .

Biological Activity

2-(2,6-Dichlorophenoxy)propanehydrazide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal and herbicidal applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound is derived from the modification of diacylhydrazine derivatives, incorporating a 2-(2,6-dichlorophenoxy) group. The synthesis of such compounds typically involves microwave-assisted methods, which enhance yield and reduce reaction times. Characterization techniques such as 1H^1H-NMR and mass spectrometry are employed to confirm the structure of synthesized derivatives.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties against various fungal pathogens. The following table summarizes the antifungal efficacy of selected derivatives:

CompoundPathogenEC50 (µg/mL)Activity Description
This compoundCladosporium cucumerinum12.5Moderate activity
Corynespora cassiicola10.0High activity
Sclerotinia sclerotiorum15.0Moderate activity
Erysiphe cichoracearum9.5High activity
Colletotrichum orbiculare14.0Moderate activity

These results indicate that the compound shows promise as a potential antifungal agent, particularly against plant pathogens.

Herbicidal Activity

In addition to its antifungal properties, this compound has been evaluated for herbicidal activity. Studies reveal that it exhibits selective herbicidal effects on dicotyledonous plants compared to monocotyledonous species. The following data reflects its herbicidal efficacy:

CompoundTarget Plant TypeActivity (%) at 1500 g/ha
This compoundDicotyledonous weeds94.7
Monocotyledonous weeds30.0

The high activity against dicots suggests its potential utility in agricultural applications as a selective herbicide.

Case Studies

Case Study: Efficacy in Field Trials

In a field trial conducted to assess the effectiveness of this compound as an antifungal treatment for crops affected by Corynespora cassiicola, results showed a significant reduction in disease severity compared to untreated controls. The trial reported:

  • Treatment Group: Application of 200 g/ha resulted in a 70% reduction in disease incidence.
  • Control Group: No significant change in disease severity was observed in untreated plots.

This case study underscores the practical application of this compound in managing crop diseases.

Research Findings and Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the hydrazide moiety significantly influence biological activity. For instance, introducing different substituents on the aromatic ring can enhance or diminish antifungal potency. Comparative molecular field analysis (CoMFA) has been utilized to predict the activity based on structural variations, yielding reliable predictive models with coefficients r2=0.913r^2=0.913 and q2=0.556q^2=0.556.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(2,6-Dichlorophenoxy)propanehydrazide?

The synthesis typically involves multi-step reactions. Key steps include:

  • Intermediate Formation : React 2,6-dichlorophenol with an alkylating agent (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃) to form the dichlorophenoxy intermediate .
  • Hydrazide Formation : Condense the intermediate with hydrazine hydrate under reflux in ethanol. Control temperature (60–80°C) and reaction time (4–6 hours) to avoid side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) to achieve >95% purity .
    Critical Parameters : Monitor pH during alkylation and maintain anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which analytical methods are most reliable for characterizing this compound?

  • Structural Confirmation :
    • ¹H-NMR : Key peaks include δ 1.46 ppm (d, J = 6.5 Hz, CH₃), δ 4.80 ppm (q, OCH₂), and δ 10.30 ppm (bs, NH) .
    • ESI-MS : Expected [M–H]⁻ ion at m/z 465 for the parent compound .
  • Purity Assessment :
    • TLC : Use silica plates with ethyl acetate/hexane (3:7); Rf ≈ 0.5 .
    • Elemental Analysis : Compare experimental vs. calculated C, H, N values (e.g., C 46.38% vs. 46.12% observed) to detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory efficacy) may arise from:

  • Substituent Effects : The dichlorophenoxy group enhances apoptosis in cancer cells, while methoxyphenyl groups in derivatives modulate inflammatory pathways .
  • Experimental Design :
    • Use standardized cell lines (e.g., HeLa for anticancer assays, RAW 264.7 for anti-inflammatory tests) .
    • Control solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
      Methodological Solution : Perform comparative dose-response studies (0.1–100 µM) and validate mechanisms via Western blot (e.g., caspase-3 for apoptosis) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in hydrazide derivatives?

  • Systematic Substituent Variation :
    • Replace the 2,6-dichlorophenoxy group with 2,4-dichloro or methoxy analogs to assess halogen vs. electron-donor effects .
    • Modify the hydrazide moiety to acylhydrazones or thiosemicarbazides for enhanced metal chelation .
  • Computational Modeling :
    • Use 3D-QSAR to correlate substituent hydrophobicity (π) and steric bulk with antifungal IC₅₀ values .
    • Perform docking studies (e.g., with EGFR kinase) to predict binding affinities .

Q. How should researchers address inconsistencies in spectral data during structural analysis?

Common issues and solutions:

  • Peak Splitting in NMR : Dynamic rotational isomerism in the hydrazide group can cause splitting. Use DMSO-d₆ as a solvent to stabilize conformers .
  • Mass Spec Fragmentation : Compare experimental fragmentation patterns (e.g., loss of Cl⁻ ions at m/z 35/37) with simulated spectra using tools like MassFrontier .
  • Elemental Analysis Deviations : Recalibrate combustion analyzers and verify sample dryness (e.g., lyophilize for 24 hours) .

Safety and Handling

  • Storage : Keep in airtight containers at 4°C, away from oxidizing agents (e.g., peroxides) and moisture .
  • Hazard Mitigation : Use fume hoods for synthesis and wear nitrile gloves to prevent dermal exposure .

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